diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate
Description
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is a chiral nitroalkyl-substituted propanedioate ester. Its structure features a central propanedioate core esterified with ethyl groups and a branched nitro-substituted pentan-2-yl chain at the C2 position. The stereochemistry at the C2 position is specified as the (S)-enantiomer, which may influence its reactivity, biological activity, or crystallization behavior.
Properties
CAS No. |
620960-36-3 |
|---|---|
Molecular Formula |
C13H23NO6 |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate |
InChI |
InChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1 |
InChI Key |
MGCFRTVQJFTSGV-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C([C@H](CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of a nitroalkene intermediate via condensation of an aldehyde with nitromethane.
- Stereoselective Michael addition of diethyl malonate to the nitroalkene.
- Purification and optional further transformations such as nitro group reduction.
This approach ensures high stereochemical purity and yield.
Detailed Stepwise Preparation
Step 1: Nitroalkene Formation
- Reactants : Isovaleraldehyde (or related aldehyde) and nitromethane.
- Conditions : The reaction is performed in toluene with a silica-supported amine base (SiO2-NH2) and anhydrous CaCl2 as a dehydrating agent.
- Temperature : Maintained at 75 °C.
- Outcome : Nitroalkene intermediate is obtained in approximately 90% yield.
- Notes : The system is stable for at least one week, allowing continuous or batch processing.
Step 2: Stereoselective Michael Addition
- Reactants : Nitroalkene intermediate and diethyl malonate.
- Catalyst : Polymer-supported (S)-pybox-calcium chloride complex.
- Conditions : Reaction temperature at 0 °C.
- Yield and Stereoselectivity : The Michael addition proceeds with 84% yield and 93% enantiomeric excess (ee), favoring the (2S) configuration.
- Mechanism : The chiral catalyst induces enantioselectivity in the conjugate addition of malonate to the nitroalkene.
Step 3: Nitro Group Reduction (Optional for Further Derivatives)
- Catalyst : Polysilane-supported palladium on carbon (Pd/DMPSi-C).
- Conditions : Ambient pressure, 100 °C.
- Outcome : Reduction of the nitro group to amine or lactam derivatives with high yield (74%) and retention of stereochemistry (94% ee).
Alternative Synthetic Routes and Related Intermediates
- Pathway via Tosylate and Azide Intermediates : Starting from 4-methylpentanoic acid, conversion to acyl chloride, condensation with chiral oxazolidinone, regioselective alkylation, elimination of chiral auxiliary, reduction, tosylation, azide substitution, and final reduction yields related nitroester intermediates.
- Michael Addition Catalyzed by Ni(II) Complexes : Asymmetric Michael addition of diethyl malonate to nitroalkenes catalyzed by chiral Ni(II) complexes yields enantiomerically enriched nitroesters, demonstrating a versatile catalytic approach.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants/Conditions | Catalyst/Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Nitroalkene Formation | Isovaleraldehyde + Nitromethane + Toluene | SiO2-NH2 (base), CaCl2 (drying) | 75 | ~90 | Not applicable | Stable system, continuous operation |
| Michael Addition | Nitroalkene + Diethyl malonate | PS (S)-pybox-CaCl2 | 0 | 84 | 93 | High stereoselectivity |
| Nitro Group Reduction | Nitroester | Pd/DMPSi-C (Pd/C polysilane) | 100 | 74 | 94 | Retains stereochemistry |
| Alternative Route (Tosylate/Azide) | 4-Methylpentanoic acid derivatives + reagents | Various (LiOH, BH3/SMe2, NaN3) | Varied | Varied | Not specified | Multi-step, chiral auxiliary involved |
| Ni(II)-Catalyzed Michael Addition | Nitroalkenes + Diethyl malonate | Chiral Ni(II) complexes | Ambient | Up to 91 | Up to 96 | Catalytic asymmetric synthesis |
Research Findings and Analysis
- The use of polymer-supported chiral catalysts enables high enantioselectivity and ease of catalyst recovery, improving process sustainability.
- The silica-supported amine base system for nitroalkene formation offers operational stability and high yield, suitable for scale-up.
- The Ni(II)-catalyzed asymmetric Michael addition provides an alternative catalytic system with comparable enantioselectivity, expanding synthetic options.
- Multi-step routes involving chiral auxiliaries and functional group interconversions provide access to related nitroester intermediates but may be less efficient due to additional steps and reagents.
- The stereochemistry of the product is crucial for downstream applications, and the methods described maintain or enhance stereochemical purity.
Chemical Reactions Analysis
Cupridine-Catalyzed Reaction
-
Substrates : Dimethyl malonate and 4-methyl-1-nitropent-1-ene (XV) .
-
Catalyst : Cupreidine (desmethylquinidine) enables enantioselectivity up to 96:4 (S:R ratio) .
-
Conditions :
Outcome :
| Parameter | Value | Source |
|---|---|---|
| Yield | >85% | |
| Enantiomeric Excess | 96% ee (S-configuration) |
Ni(II)-Catalyzed Reaction
Outcome :
| Parameter | Value | Source |
|---|---|---|
| Yield | 89% | |
| Enantiomeric Excess | 91% ee (R-configuration) |
Hydrolysis and Decarboxylation
The malonate ester undergoes hydrolysis/decarboxylation under acidic conditions to form β-substituted γ-nitro carboxylic acids (III):
Reaction Pathway
-
Hydrolysis : Cleavage of ester groups to dicarboxylic acid.
-
Decarboxylation : Loss of CO₂ under heat to yield γ-nitro carboxylic acid .
Optimized Conditions
Outcome :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity | 95–99% (HPLC) | |
| Major Byproduct | XVIII (via salt instability) |
Nitro Group Reduction
The nitro group is reduced to an amine, enabling access to γ-amino acids like pregabalin precursors:
Hydrogenation Challenges
-
Alternative Method :
Outcome :
| Parameter | Value | Source |
|---|---|---|
| Yield | 92% | |
| Purity | 98% (NMR) |
Stability and Byproduct Formation
The compound exhibits instability under prolonged acidic or basic conditions:
Key Observations
-
Acidic Hydrolysis : Forms dicarboxylic acid intermediates but risks side reactions (e.g., Nef reaction) if temperature exceeds 110°C .
-
Basic Conditions : Nitronate anion formation leads to decomposition .
Comparative Reaction Data
| Reaction Type | Catalyst/Reagent | Yield (%) | ee (%) |
|---|---|---|---|
| Michael Addition | Cupreidine | 85 | 96 (S) |
| Michael Addition | Ni(II)-bisoxazoline | 89 | 91 (R) |
| Hydrolysis/Decarboxylation | MsOH | 80 | – |
| Nitro Reduction | Zn/2-propanol | 92 | – |
Critical Analysis of Side Reactions
-
Decarboxylation Byproducts : XVIII (HPLC-identified) forms due to mono-salt instability .
-
Nef Reaction : Avoided by maintaining pH < 7 during hydrolysis .
This compound’s reactivity is central to synthesizing enantiomerically pure pharmaceuticals, with optimized protocols balancing yield, enantioselectivity, and stability.
Scientific Research Applications
Organic Synthesis
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is primarily utilized as an intermediate in organic synthesis. The nitro group in its structure allows for various transformations, making it a versatile building block for synthesizing other complex organic molecules. For instance, it can undergo reduction reactions to yield amines, which are essential in the production of pharmaceuticals and agrochemicals .
Pharmaceutical Development
The compound has shown potential in the synthesis of bioactive molecules. One notable application is its use as a precursor for the synthesis of Pregabalin, a medication used to treat neuropathic pain and epilepsy. The process involves the reduction of the nitro group followed by decarboxylative hydrolysis to obtain the target compound . This highlights the compound's significance in medicinal chemistry and drug development.
Case Studies
Mechanism of Action
The mechanism of action of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate (Compound I), a structurally distinct propanedioate derivative. Below is a detailed comparison based on structural, synthetic, and crystallographic
Structural Differences
Crystallographic Data
For the target compound, crystallographic data are unavailable, but its nitro group and branched chain could lead to distinct packing patterns (e.g., nitro-driven dipole interactions vs. Compound I’s aromatic stacking).
Research Findings and Limitations
- Compound I’s structural analysis revealed weak intermolecular forces (e.g., hydrogen bonds and π-π stacking), which stabilize its crystal lattice . These interactions are absent in the target compound’s likely structure, implying differences in solubility or melting points.
- Refinement challenges : Compound I’s high wR₂ value (0.211) suggests disorder or dynamic motion in the crystal, a common issue in bulky aromatic systems . The target compound’s smaller substituents may yield lower disorder.
- SHELX software () was critical for refining Compound I’s structure, highlighting its utility for small-molecule crystallography despite limitations in handling severe disorder .
Data Tables
Table 1: Functional Group Comparison
| Compound | Nitro | Sulfonyl | Aromatic | Ester | Chiral Center |
|---|---|---|---|---|---|
| Target compound | Yes | No | No | Yes | Yes (S) |
| Compound I | No | Yes | Yes | Yes | No |
Table 2: Crystallographic Parameters
| Parameter | Compound I |
|---|---|
| Refinement program | SHELXL (SHELX system) |
| R₁ | 0.062 |
| wR₂ | 0.211 |
| Notable interactions | C—H···O, π-π stacking |
Q & A
Q. How is the molecular structure of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate determined experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural determination. Key steps include:
- Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) for single-crystal analysis. Parameters such as θ range (1.1–28.5°) and resolution (0.84 Å) are critical .
- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement. Typical refinement statistics include R1 = 0.062 and wR2 = 0.211 for observed reflections .
- Validation : Use tools like PLATON to check for missed symmetry or twinning .
Example Crystallographic Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P1 |
| Unit Cell (Å, °) | a = 8.5103, b = 8.9540, c = 19.6546; α = 78.456°, β = 87.236°, γ = 86.736° |
Q. What synthetic routes are commonly employed for propanedioate derivatives?
Methodological Answer: Propanedioate esters are synthesized via:
- Catalyzed Condensation : Use ZnBr₂ in m-xylene as a catalyst/solvent system for stereoselective alkylation .
- Recrystallization : Purify products using ethanol or methanol, achieving yields >69% .
- Monitoring : Track reaction progress via TLC or HPLC.
Example Reaction Setup:
| Component | Role |
|---|---|
| ZnBr₂ | Lewis acid catalyst |
| m-Xylene | Solvent |
| Ethanol | Recrystallization solvent |
Q. What analytical techniques validate the purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions. For example, ester carbonyls appear at ~170 ppm in ¹³C NMR .
- Elemental Analysis : Compare calculated vs. observed values (e.g., C: 67.76% calc. vs. 67.64% obs.) .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic refinement (e.g., high R-factors or disordered atoms)?
Methodological Answer:
- Data Reprocessing : Reintegrate diffraction data using SAINT to correct absorption or scaling errors .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) using SHELXL .
- Validation : Cross-check with CIF validation tools (e.g., checkADP in PLATON) to identify over-parameterization .
Case Study : A structure with R1 = 0.062 was refined by constraining anisotropic displacement parameters for nitro groups .
Q. How to optimize stereoselective synthesis of the (2S)-configured nitroalkane moiety?
Methodological Answer:
- Chiral Catalysts : Test chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts.
- Kinetic Control : Use low-temperature conditions (-78°C) to favor kinetic over thermodynamic products.
- Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess .
Q. What computational methods predict the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and nitro group reactivity .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystal structure data .
Example Interaction Analysis (from analogous structures):
| Interaction Type | Geometry (Å, °) |
|---|---|
| Hydrogen Bonding | O···H distance: 2.12 Å |
| Aromatic Stacking | π-π distance: 3.45 Å |
Q. How to address contradictions in spectral data (e.g., NMR vs. X-ray results)?
Methodological Answer:
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
- Flow Chemistry : Implement continuous flow systems to maintain optimal reaction conditions (e.g., temperature, residence time).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
